4-Methyl-2-(pyrrolidin-3-yloxy)pyridine
Description
4-Methyl-2-(pyrrolidin-3-yloxy)pyridine is a heterocyclic compound featuring a pyridine core substituted with a methyl group at the 4-position and a pyrrolidin-3-yloxy moiety at the 2-position. Its hydrochloride salt (CAS: 1420994-15-5) has a molecular formula of C₁₀H₁₅ClN₂O and a molecular weight of 214.69 g/mol . It is utilized in pharmaceutical research, particularly for its anti-inflammatory properties, and is commercially available with a purity of ≥95% .
Properties
CAS No. |
462114-40-5 |
|---|---|
Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 |
IUPAC Name |
4-methyl-2-pyrrolidin-3-yloxypyridine |
InChI |
InChI=1S/C10H14N2O/c1-8-2-5-12-10(6-8)13-9-3-4-11-7-9/h2,5-6,9,11H,3-4,7H2,1H3 |
InChI Key |
NOKJUAAWTHPJIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)OC2CCNC2 |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Alkyl/Aryl Substituents
4-Methyl-2-(3-phenylpropyl)pyridine (13f)
- Structure : Pyridine with a 4-methyl group and a 3-phenylpropyl chain.
- Lacks the pyrrolidine oxygen, which may limit hydrogen-bonding interactions in biological systems.
5-Fluoro-2-(oxetan-3-yl)pyridine (14a)
- Structure : Pyridine with a 5-fluoro substituent and an oxetane ring at the 2-position.
- Key Differences: Fluorine enhances electronegativity and metabolic stability but may reduce solubility.
Pyridine-Pyrrolidine Hybrids
trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
- Structure : Pyrrolidine substituted with a trifluoromethylphenyl group and a carboxylic acid.
- Key Differences :
- The carboxylic acid group introduces polarity, improving solubility but possibly limiting blood-brain barrier penetration.
- Trifluoromethyl enhances stability and binding affinity to hydrophobic pockets, contrasting with the methyl group in the target compound.
Complex Heterocyclic Analogues
4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine (12)
- Structure : Multi-ring system combining pyridine, pyrrolo-thiazolo-pyrimidine, and triazole moieties.
- Key Differences :
- Increased molecular weight (~700–800 g/mol) reduces drug-likeness (Lipinski’s rule violations).
- The triazole and thiazolo rings enhance rigidity and π-π stacking but complicate synthesis and bioavailability.
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridines
- Structure : Bipyridine systems with chloro and substituted phenyl groups.
- Key Data :
- Key Differences :
- Chlorine substituents increase electronegativity and metabolic resistance but raise toxicity concerns.
- Bipyridine core may enhance metal-chelation properties, diverging from the pyrrolidine-oxy pharmacophore.
Thiazole- and Pyrimidine-Based Analogues
5-Substituted-2-anilino-4-(thiazol-5-yl)pyrimidines
- Structure: Pyrimidine with thiazole and anilino substituents.
- Key Differences: Thiazole ring contributes to kinase inhibition (e.g., CDK9), unlike the anti-inflammatory focus of the target compound. Anilino group enables π-stacking with aromatic residues in enzyme active sites.
Comparative Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis is streamlined (e.g., ether formation) compared to multi-step routes for bipyridines or thiazolpyrimidines .
- Biological Targets : The pyrrolidine-oxy group likely modulates anti-inflammatory pathways via hydrogen bonding, while thiazole and pyrimidine analogs target kinases .
- Drug-Likeness : The target compound’s molecular weight (<500 g/mol) and moderate logP align with Lipinski’s rules, unlike heavier analogs .
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